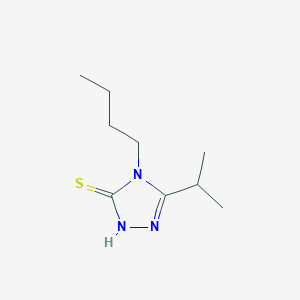

4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol

Description

BenchChem offers high-quality 4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H17N3S |

|---|---|

Molecular Weight |

199.32 g/mol |

IUPAC Name |

4-butyl-3-propan-2-yl-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C9H17N3S/c1-4-5-6-12-8(7(2)3)10-11-9(12)13/h7H,4-6H2,1-3H3,(H,11,13) |

InChI Key |

JVZLDKCEMYJDAM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=NNC1=S)C(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Technical Guide: Physicochemical Properties, Synthesis, and Analytical Profiling of 4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol

Executive Summary

4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol is a highly versatile heterocyclic building block characterized by a 1,2,4-triazole core substituted with a lipophilic butyl group at the N4 position, a sterically demanding isopropyl group at the C5 position, and a reactive thiol/thione moiety at the C3 position. This specific structural arrangement optimizes the molecule's partition coefficient (LogP) and target-binding affinity, making it a critical intermediate in the development of novel antimicrobial agents, agricultural fungicides, and industrial corrosion inhibitors.

This whitepaper provides a rigorous, self-validating framework detailing the compound's core physicochemical properties, tautomeric behavior, synthetic methodology, and analytical validation protocols designed for researchers and drug development professionals.

Core Physicochemical Properties

To establish a foundational understanding for downstream applications, the precise physicochemical parameters of 4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol are summarized below. The molecular weight and formula are derived directly from its atomic composition and validated against commercial chemical registries [1].

| Property | Value | Causality / Scientific Significance |

| Chemical Name | 4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol | Standard IUPAC nomenclature defining exact substituent topology. |

| CAS Registry Number | 1038704-75-4 | Unique numerical identifier for literature and database retrieval. |

| Molecular Formula | C9H17N3S | Dictates the stoichiometric requirements for synthetic reactions. |

| Molecular Weight | 199.32 g/mol | Critical for precise molarity calculations in bioassays and synthesis. |

| Monoisotopic Exact Mass | 199.1143 Da | Essential for high-resolution mass spectrometry (HRMS) validation. |

| Physical State | Solid (typically off-white powder) | Influences formulation, handling, and storage strategies. |

Structural Elucidation & Tautomerism

A defining feature of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is their ability to exist in a state of tautomeric equilibrium between the thiol (-SH) and thione (=S) forms [2].

-

Thermodynamic Causality: In the solid state and in polar protic solvents, the thione form generally predominates. This is driven by the thermodynamic stabilization of the C=S double bond and the formation of robust intermolecular hydrogen-bonding networks.

-

Reactivity Causality: Despite the thermodynamic preference for the thione form, functionalization reactions in alkaline media (such as alkylation) proceed almost exclusively via the highly nucleophilic thiolate anion. Deprotonation shifts the equilibrium, yielding S-alkylated products rather than N-alkylated derivatives [2].

Caption: Tautomeric equilibrium and reactivity profile of 1,2,4-triazole-3-thiols.

Synthesis Workflow & Mechanistic Insights

The synthesis of 4-butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol follows a robust, two-step protocol involving the formation of a thiosemicarbazide intermediate followed by a base-catalyzed intramolecular cyclization [3].

Step 1: Formation of the Thiosemicarbazide Intermediate

-

Protocol: Dissolve 0.1 mol of isobutyrohydrazide in 100 mL of absolute ethanol. Slowly add 0.1 mol of butyl isothiocyanate dropwise under continuous stirring at room temperature. Stir for 2-4 hours until TLC indicates complete consumption of starting materials.

-

Causality: The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic central carbon of the isothiocyanate. Ethanol is explicitly chosen as a polar protic solvent to stabilize the transition state without interfering with the nucleophilic addition. The resulting intermediate is 1-isobutyryl-4-butyl-thiosemicarbazide.

Step 2: Base-Catalyzed Cyclodehydration

-

Protocol: Remove the ethanol solvent under reduced pressure. Suspend the crude thiosemicarbazide in 150 mL of an 8% aqueous NaOH solution. Heat the mixture under reflux for 3-5 hours.

-

Causality for Base & Heat: The strongly alkaline environment deprotonates the thiosemicarbazide, significantly increasing the nucleophilicity of the internal nitrogen. Refluxing provides the activation energy required for the intramolecular nucleophilic attack on the carbonyl carbon, followed by the elimination of a water molecule (dehydration) to close the triazole ring.

-

Isolation Protocol: Cool the reaction mixture to room temperature and slowly acidify with 10% HCl until the pH reaches 5-6. Filter the resulting precipitate, wash with cold water, and recrystallize from an ethanol-water mixture.

-

Causality for Acidification: The newly formed triazole-3-thiol exists as a highly soluble sodium thiolate salt in the basic medium. Acidification protonates the thiolate, converting it into the neutral, highly insoluble thiol/thione form, which drives quantitative precipitation out of the aqueous solution [3].

Caption: Mechanistic workflow for the synthesis of 4-butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol.

Analytical Validation Protocols

To ensure the scientific integrity of the synthesized batch, a self-validating analytical suite must be employed. Each test confirms a specific mechanistic outcome of the synthesis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Method: Electrospray Ionization in positive mode (ESI+).

-

Expected Result: A dominant molecular ion peak[M+H]⁺ at m/z 200.12.

-

Validation Logic: Soft ionization confirms the intact molecular weight (199.32 g/mol ) without extensive fragmentation, validating the macroscopic formula C9H17N3S and ensuring no degradation occurred during reflux.

-

-

Fourier-Transform Infrared Spectroscopy (FTIR):

-

Method: ATR-FTIR on the dried solid precipitate.

-

Expected Result: Absence of the strong carbonyl (C=O) stretch (~1680 cm⁻¹) present in the intermediate. Presence of a C=S stretch (~1200-1300 cm⁻¹) and an N-H stretch (~3100 cm⁻¹).

-

Validation Logic: The disappearance of the C=O bond proves successful dehydration and ring closure, while the C=S stretch confirms the predominance of the thione tautomer in the solid state.

-

-

Proton Nuclear Magnetic Resonance (¹H NMR):

-

Method: 400 MHz in DMSO-d6.

-

Expected Result: A characteristic septet for the isopropyl CH proton (~3.0 ppm) and a doublet for the isopropyl CH₃ protons (~1.2 ppm). The butyl group will display a triplet for the terminal methyl (~0.9 ppm) and complex multiplets for the methylene protons. A broad singlet far downfield (>13 ppm) corresponds to the highly deshielded N-H/S-H proton.

-

Validation Logic: The integration and splitting patterns confirm that both the butyl and isopropyl substituents survived the harsh basic reflux intact, and the downfield proton confirms the formation of the triazole-thiol/thione core.

-

References

- BLD Pharm.1038383-13-9 | 5-Ethyl-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol (Contains catalog data for 4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol, CAS 1038704-75-4).

- Semantic Scholar (Molbank 2021).Synthetic route to 4,5-disubstituted-4H-1,2,4-triazole-3-thiols and Tautomeric Equilibrium.

- Benchchem.Application Notes and Protocols for 4,5-diethyl-4H-1,2,4-triazole-3-thiol in Pharmaceutical Synthesis.

Technical Monograph: 4-Alkyl-5-isopropyl-1,2,4-triazole-3-thiol Scaffolds

The following technical guide provides an in-depth analysis of the 4-alkyl-5-isopropyl-1,2,4-triazole-3-thiol scaffold, designed for researchers in medicinal chemistry and drug discovery.

Structural Dynamics, Synthetic Engineering, and Therapeutic Utility [1][2][3]

Executive Summary

The 1,2,4-triazole-3-thiol nucleus represents a privileged structure in medicinal chemistry, renowned for its diverse bioactivity profile ranging from antimicrobial to anticancer efficacy.[1][2][3][4][5][6] Within this class, the 4-alkyl-5-isopropyl-1,2,4-triazole-3-thiol derivative offers a unique pharmacological advantage: the 5-isopropyl group introduces a specific steric bulk and lipophilicity balance (logP modulation) that enhances membrane permeability without compromising the electronic integrity of the thione/thiol pharmacophore.[1][2][3] This guide dissects the structural tautomerism, synthetic pathways, and functionalization strategies critical for exploiting this scaffold in drug development.[3]

Molecular Architecture & Tautomeric Dynamics[1][6]

The core reactivity of this scaffold is governed by the prototropic tautomerism between the thione (1) and thiol (2) forms.[2][6] Understanding this equilibrium is non-negotiable for accurate structure-activity relationship (SAR) modeling.[1][2][3]

1.1 Thione-Thiol Equilibrium

While often loosely referred to as "thiols," X-ray crystallography and DFT studies confirm that these molecules predominantly exist as thiones (NH-C=S) in the solid state and in neutral polar solvents (DMSO, MeOH).[1][2][3][6]

-

Thione Form (A): Characterized by a C=S double bond (~1.68 Å) and an N-H proton.[3][6] This form is essential for hydrogen bond donor/acceptor interactions with enzyme active sites (e.g., urease nickel centers).[3][6]

-

Thiol Form (B): Characterized by a C-S single bond (~1.75 Å) and an S-H proton.[3][6] This form becomes dominant in alkaline media, facilitating S-alkylation reactions.[1][2][3]

Steric Influence of the Isopropyl Group:

Unlike a flat phenyl substituent, the 5-isopropyl group creates a localized steric cloud.[1][2][6] This hinders nucleophilic attack at the C-5 position but protects the N-4 nitrogen from metabolic degradation.[1] The isopropyl rotation (septet in

Synthetic Engineering

Two primary routes are validated for constructing the 4-alkyl-5-isopropyl-1,2,4-triazole-3-thiol core.[1][2][3] The choice depends on the desired substituent at the N-4 position.[1][2]

2.1 Route A: The Dithiocarbazate Fusion (For N4-Amino/H derivatives)

This route utilizes carbon disulfide (

-

Acylation: Isobutyric acid hydrazide reacts with

in alcoholic KOH to form potassium 3-isobutyryldithiocarbazate.[1][2] -

Cyclization: Refluxing the salt with hydrazine hydrate (for N4-amino) or dilute alkali forces ring closure.[1][2]

2.2 Route B: The Isothiocyanate Cyclization (For N4-Alkyl/Aryl derivatives)

This route allows precise installation of the N-4 substituent using specific isothiocyanates.[1][2]

-

Thiosemicarbazide Formation: Isobutyric acid hydrazide is condensed with an alkyl/aryl isothiocyanate (

) to yield a 1,4-disubstituted thiosemicarbazide.[1][2][3] -

Dehydrative Cyclization: Treatment with 2N NaOH induces intramolecular cyclization, eliminating water to form the triazole ring.[6]

Visualization: Synthetic Pathways

Caption: Dual synthetic pathways for accessing N4-substituted and N4-amino triazole-3-thiol derivatives.

Structural Validation (Spectroscopy)[2][3][6][8]

Validating the structure requires distinguishing between the thione and thiol tautomers and confirming the isopropyl group integrity.[1][6]

3.1 Nuclear Magnetic Resonance (NMR)

-

H NMR (DMSO-

-

Isopropyl Group: Distinctive pattern. A sharp doublet at

1.2–1.3 ppm ( -

NH Proton (Thione): A broad singlet downfield at

13.0–14.0 ppm.[2][3][6] The absence of an S-H signal (typically -

N-4 Substituent: Alkyl protons appear at standard aliphatic regions; N-4 amino protons appear as a singlet at

5.0–6.0 ppm.[1][2]

-

- C NMR:

3.2 Infrared Spectroscopy (FT-IR)

-

Thione Markers: Strong absorptions at 1250–1350 cm

(C=S stretching) and 3100–3400 cm -

Thiol Markers: Weak band at 2550–2600 cm

(S-H).[1][2][3][6] Usually absent in the solid state.

Functionalization Strategies

The 4-alkyl-5-isopropyl-1,2,4-triazole-3-thiol core is a "chemical chameleon," capable of reacting at multiple sites depending on pH and reagents.[1][2][3]

4.1 S-Alkylation (Thioether Synthesis)

In the presence of a base (e.g.,

-

Protocol Note: This reaction eliminates the thione character, fixing the structure in the thiol-ether form.[1][2]

4.2 Mannich Reaction (Aminomethylation)

Reaction with formaldehyde and a secondary amine (e.g., morpholine, piperazine) yields Mannich bases.[3][6]

-

Regioselectivity: The reaction occurs at the N-2 position (or N-1 depending on tautomer numbering) of the triazole ring, preserving the thione moiety.[1][2][3][6]

-

Utility: Improves water solubility and often enhances cytotoxicity.

4.3 Schiff Base Formation

For 4-amino derivatives, the exocyclic

-

Utility: Introduces an additional aryl pharmacophore, often leading to synergistic biological effects.[3]

Visualization: Reactivity Logic

Caption: Divergent functionalization pathways based on reaction conditions and N-4 substitution.

Therapeutic Potential & SAR[1][3]

The 5-isopropyl group is not merely a bystander; it is a critical modulator of the molecule's physicochemical properties.[1][2]

| Feature | Biological Implication |

| 5-Isopropyl Group | Increases lipophilicity (LogP), enhancing passive transport across bacterial cell walls or the blood-brain barrier.[1][2][3] Provides resistance to metabolic hydrolysis. |

| 3-Thione/Thiol | Acts as a soft base ligand for metal ions (Zn²⁺, Cu²⁺) in metalloenzymes (e.g., urease).[2][3][6] The thione form can tautomerize to bind enzyme pockets.[2][6] |

| N-4 Substituent | Determines the electronic environment. Electron-donating groups (alkyl) generally improve antibacterial activity; aromatic groups often enhance antifungal specificity.[1][2][3] |

Key Applications:

-

Antimicrobial: Disruption of cell wall synthesis (via glucosamine-6-phosphate synthase inhibition).[1][2]

-

Urease Inhibition: The thione sulfur coordinates with the nickel active site of urease, potent for H. pylori treatment.[6]

-

Anticancer: Interference with DNA replication via intercalation or topoisomerase inhibition (often observed with Mannich base derivatives).[2][6]

Experimental Protocol: Synthesis of 4-Amino-5-isopropyl-1,2,4-triazole-3-thiol[1][2][3]

Objective: To synthesize the parent scaffold via the potassium dithiocarbazate route.[1][2]

Reagents:

Step-by-Step Methodology:

-

Salt Formation: Dissolve KOH in absolute ethanol (20 mL). Add isobutyric acid hydrazide and cool to 0–5°C in an ice bath.

-

Addition: Dropwise add

with constant stirring. A precipitate (potassium dithiocarbazate) will form.[3] Stir for 12 hours at room temperature. -

Filtration: Filter the solid salt, wash with cold diethyl ether, and dry in vacuo.

-

Cyclization: Suspend the dried salt in water (10 mL) and add hydrazine hydrate. Reflux the mixture for 4–6 hours. Evolution of

gas (rotten egg smell) indicates cyclization. -

Isolation: Cool the reaction mixture and acidify with conc. HCl to pH 3–4. The product will precipitate as a white/off-white solid.[1]

-

Purification: Recrystallize from ethanol/water (1:1).

Yield: Typically 65–80%. Melting Point: Expect range 160–170°C (derivative dependent).

References

-

Nadeem, H. et al. (2013).[3][6][7][8] Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.[1][3][6][7] [2][3]

-

Agrawal, R. et al. (2025).[3][6] Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.[1][2][3] Molecules, 30.

-

Plech, T. et al. (2011).[3][6] Microbiologically active Mannich bases derived from 1,2,4-triazoles.[1][3][5][6][9] The effect of C-5 substituent on antibacterial activity.[1][2] Medicinal Chemistry Research, 20.

-

Al-Omar, M. A. (2010).[1][2][3][6] Synthesis and antimicrobial activity of new 5-(2-thienyl)-1,2,4-triazoles and 1,3,4-oxadiazoles.[1][2][3][10] Molecules, 15(4), 2526-2550.[1][2][3][6]

-

Davari, M. D. et al. (2008).[3][6] Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Structure: THEOCHEM, 862(1-3), 1-6.[1][2][3]

Sources

- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. Erişim Engellendi [dspace.ankara.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and structure of new 4-amino-5-(2-R1-phenyl)-1,2,4-triazole-3-thiol alkilderivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. mdpi.com [mdpi.com]

- 6. Microbiologically active Mannich bases derived from 1,2,4-triazoles. The effect of C-5 substituent on antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 8. scilit.com [scilit.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of some new 1,2,4-triazoles, their Mannich and Schiff bases and evaluation of their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Solubility Profiling of 4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol in DMSO: A Technical Guide for Preclinical Drug Discovery

Executive Summary

4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol (CAS: 1038704-75-4) is a highly functionalized heterocyclic scaffold frequently utilized in medicinal chemistry and fragment-based drug discovery (FBDD). Accurate determination of its solubility in dimethyl sulfoxide (DMSO) is paramount. Because DMSO is the universal vehicle for high-throughput screening (HTS) libraries, overestimating a compound's solubility leads to undetected "brick dust" precipitation and false-negative assay results, while underestimating it restricts the assay's dynamic range. This whitepaper details the physicochemical mechanics of this compound's solvation, provides expected solubility benchmarks, and outlines self-validating protocols for rigorous empirical determination.

Physicochemical Mechanics: Tautomerism and Solvation in DMSO

To understand the solubility profile of 4-butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol, one must analyze its structural thermodynamics and solvent interactions. The molecule features a polar 1,2,4-triazole-3-thiol core flanked by lipophilic aliphatic chains (a 4-butyl and a 5-isopropyl group).

-

Thiol-Thione Tautomerism: 1,2,4-triazole-3-thiols exist in a dynamic equilibrium between the thiol (-SH) and thione (=S) tautomeric forms[1]. In the solid state, strong intermolecular hydrogen bonding stabilizes the crystal lattice. However, when introduced to DMSO—a highly polar, aprotic solvent with a strong hydrogen-bond accepting sulfoxide oxygen—the lattice is rapidly disrupted. DMSO preferentially stabilizes the thione form via strong hydrogen bonding with the N-H proton[1].

-

Aliphatic Disruption: The bulky 4-butyl and 5-isopropyl substituents lower the crystal lattice energy by introducing steric bulk that prevents tight planar packing. Consequently, the thermodynamic barrier to solvation is significantly reduced, resulting in exceptionally high solubility in DMSO compared to aqueous media.

Quantitative Data & Benchmarks

While exact batch-to-batch solubility can fluctuate based on crystalline polymorph and purity, fragment-based screening libraries establish clear benchmarks for this structural class[2][3]. The compound is classified as highly soluble in organic vehicles.

| Parameter | Expected Value / Range | Analytical Method | Clinical/Discovery Relevance |

| Target DMSO Stock Concentration | 10 mM – 100 mM | Gravimetric / Volumetric | Standard concentration for HTS library storage and fragment screening[3]. |

| Thermodynamic Solubility (DMSO) | > 200 mM | Shake-Flask (HPLC-UV) | Defines the absolute saturation limit of the compound in pure solvent[2]. |

| Kinetic Aqueous Solubility | 50 µM – 150 µM | Nephelometry (from 5% DMSO) | Predicts precipitation when DMSO stocks are diluted into biological buffers[4][5]. |

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to eliminate artifacts such as supersaturation or compound degradation.

Protocol A: Thermodynamic Solubility in DMSO (The Gold Standard)

Thermodynamic solubility measures the true equilibrium between the solid and dissolved phases[6].

-

Preparation of Saturated State: Add an excess of solid 4-butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol (e.g., 50 mg) to a 2 mL glass HPLC vial.

-

Solvent Addition: Add 500 µL of anhydrous DMSO.

-

Causality: Using strictly anhydrous DMSO is critical; DMSO is highly hygroscopic, and absorbed atmospheric water will exponentially decrease the solubility of lipophilic triazoles, skewing the data.

-

-

Equilibration (Orbital Shaking): Seal the vial and agitate at 300 RPM at 25°C for 24 to 48 hours.

-

Causality: Extended shaking ensures the system overcomes any metastable supersaturation states, reaching true thermodynamic equilibrium[6].

-

-

Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25°C.

-

Causality: High-speed centrifugation forcefully pellets sub-micron colloidal particles that would otherwise pass through standard syringe filters and artificially inflate the UV absorbance reading.

-

-

Quantification (HPLC-UV): Dilute the supernatant 1:100 in the mobile phase and inject it into an HPLC system.

-

Self-Validation Step: Integrate a diode-array detector (DAD) to check peak purity. If the triazole has degraded during the 24h incubation, multiple peaks will appear. UV-spectrophotometry alone cannot distinguish between the intact API and its degradants, making HPLC mandatory for trustworthiness[7][8].

-

Protocol B: Kinetic Solubility Assessment (Aqueous Dilution)

Kinetic solubility mimics the actual conditions of an in vitro bioassay, where a DMSO stock is rapidly diluted into an aqueous buffer[4][6].

-

Stock Preparation: Prepare a 10 mM stock of the triazole in pure DMSO.

-

Serial Dilution: Dispense the DMSO stock into a 96-well plate containing PBS (pH 7.4), maintaining a final DMSO concentration of strictly ≤ 2% to 5%[5][7].

-

Causality: Exceeding 5% DMSO acts as a co-solvent, artificially elevating the apparent aqueous solubility and leading to false confidence in the compound's developability[5].

-

-

Incubation & Nephelometry: Incubate for 2 hours at room temperature. Measure turbidity using a nephelometer at 620 nm. The concentration at which light scattering significantly increases marks the kinetic solubility limit.

Mechanistic Workflow Diagram

Caption: Thermodynamic solubility workflow for 1,2,4-triazole-3-thiols in DMSO.

Conclusion

For 4-butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol, the synergistic effect of its lipophilic alkyl chains and the DMSO-stabilized thione tautomer ensures robust solubility (>200 mM) in pure DMSO. By employing the rigorous, self-validating thermodynamic and kinetic protocols outlined above, drug development professionals can confidently transition this scaffold from hit-to-lead campaigns without the confounding variables of undetected precipitation.

References

-

Singhvi, G., et al. "Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery." Asian Journal of Chemistry.4

-

WuXi AppTec. "Kinetic & Thermodynamic Solubility Testing." WuXi AppTec. 6

-

Life Chemicals. "Compound solubility measurements for early drug discovery." Life Chemicals Blog. 2

-

Sigma-Aldrich. "MultiScreen Solubility Filter Plate Protocol." Sigma-Aldrich. 5

-

Kaya, S., et al. "Thiol-thione tautomeric analysis, spectroscopic properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 1

-

PCBIS. "Kinetic solubility." Plateforme de chimie biologique intégrative de Strasbourg. 7

-

NIH PMC. "DMSO Solubility Assessment for Fragment-Based Screening." National Institutes of Health. 3

-

Inventiva Pharma. "Solubility Toolbox for Successful Design of Drug Candidates." Inventiva Pharma. 8

Sources

- 1. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 8. inventivapharma.com [inventivapharma.com]

The 1,2,4-Triazole-3-Thiol Pharmacophore: A Technical Guide to its Biological Significance in Drug Discovery

Executive Summary

The 1,2,4-triazole nucleus stands as a privileged scaffold in medicinal chemistry, celebrated for its metabolic stability and its capacity to act as a versatile pharmacophore engaging in a multitude of biological interactions.[1] Among its derivatives, those featuring a thiol group at the 3-position, the 1,2,4-triazole-3-thiones or their tautomeric 1,2,4-triazole-3-thiols, have garnered significant attention. This five-membered heterocyclic system, rich in nitrogen and containing a reactive sulfur moiety, exhibits a remarkable ability to interact with a diverse array of biological receptors and enzymes through hydrogen bonding, dipole interactions, and coordination.[2][3] This technical guide provides an in-depth exploration of the profound biological significance of the 1,2,4-triazole-3-thiol pharmacophore, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its multifaceted pharmacological activities, underlying mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for its evaluation, underscoring its potential in the development of novel therapeutics.

The Versatility of the 1,2,4-Triazole-3-Thiol Scaffold: A Gateway to Diverse Biological Activities

The unique electronic and structural features of the 1,2,4-triazole-3-thiol ring system are central to its broad spectrum of biological activities. The presence of three nitrogen atoms and the thione/thiol group allows for multiple points of interaction with biological targets. This scaffold is a key component in a variety of therapeutically important agents with applications ranging from antimicrobial and anticancer to anticonvulsant therapies.[4][5] The ease of synthesis, typically through the cyclization of thiosemicarbazides, further enhances its appeal in drug discovery programs.[6][7]

Antimicrobial Powerhouse: Combating Bacterial and Fungal Pathogens

Derivatives of 1,2,4-triazole-3-thiol have consistently demonstrated potent antimicrobial properties.[8] Their efficacy spans a wide range of pathogens, including drug-resistant strains, making them a promising avenue for the development of new anti-infective agents.

Antibacterial Activity

The antibacterial action of these compounds is often attributed to their ability to interfere with essential cellular processes in bacteria. For instance, some derivatives have been shown to inhibit enzymes crucial for cell wall synthesis, such as glucosamine-6-phosphate synthase.[9] The formation of Schiff bases from 4-amino-1,2,4-triazole-3-thiols has been a particularly fruitful strategy, leading to compounds with significant activity against both Gram-positive and Gram-negative bacteria.[8][9] Notably, certain derivatives have exhibited antibacterial effects superior to clinical candidates like streptomycin against Staphylococcus aureus.[8]

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole-3-Thiol Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. aureus | 0.264 mM | [9] |

| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. pyogenes | 0.132 mM | [9] |

| Schiff base with 4-nitrophenyl substituent | S. epidermidis | 9 | [9] |

| 3,4-dichlorobenzyl triazole-3-thione | Various bacteria | Potent | [9] |

| 5c, 5f, 6f (as per source) | Gram-positive cocci | Active | [4] |

Antifungal Activity

The 1,2,4-triazole moiety is a well-established pharmacophore in antifungal drugs like fluconazole and itraconazole.[2] The addition of the 3-thiol group can further enhance this activity. These compounds often exert their antifungal effects by inhibiting key enzymes in the fungal cell membrane biosynthesis pathway. A novel series of Schiff bases based on the 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold has shown strong antifungal effects against Microsporum gypseum, with some derivatives being more potent than the standard drug ketoconazole.[8]

In the Fight Against Cancer: A Multi-pronged Attack

The 1,2,4-triazole-3-thiol scaffold is a promising platform for the development of novel anticancer agents.[3][10] These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, including those of the breast, lung, colon, and melanoma.[10][11] Their mechanisms of action are diverse, often involving the inhibition of critical cellular processes like cell cycle progression and migration.[3][12]

Mechanisms of Anticancer Action

The anticancer properties of 1,2,4-triazole-3-thiol derivatives are multifaceted. Some compounds have been shown to induce apoptosis and inhibit cell proliferation by targeting various signaling pathways.[3] For example, certain hydrazone derivatives of 1,2,4-triazole-3-thiol have shown moderate cytotoxicity against melanoma, triple-negative breast cancer, and pancreatic cancer cell lines.[3] Furthermore, some derivatives have been identified as inhibitors of kinases, which are crucial for cancer cell growth and survival.[3]

Table 2: Anticancer Activity of Selected 1,2,4-Triazole-3-Thiol Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Hydrazones 4, 14, 18 (as per source) | Various cancer cell lines | 2-17 | [3] |

| TP1-TP7 (as per source) | Murine melanoma (B16F10) | 41.12-61.11 | [11] |

| 5c, 5d, 6a (as per source) | Tumor inhibition | 75% inhibition | [4] |

Neurological Applications: Quelling Seizures

A significant and promising area of research for 1,2,4-triazole-3-thiol derivatives is in the treatment of epilepsy.[13][14] Numerous studies have highlighted their potent anticonvulsant activity in various animal models.[13][15]

Anticonvulsant Properties and Mechanism

The anticonvulsant action of these compounds is thought to be mediated through various mechanisms, including modulation of GABAergic neurotransmission.[13][16] Structure-activity relationship studies have shown that the presence of substituted phenyl rings attached to the 1,2,4-triazole nucleus is crucial for activity.[13] Some derivatives have exhibited anticonvulsant activity several times more potent than the established antiepileptic drug valproate in the 6 Hz model of pharmacoresistant epilepsy.[17]

Table 3: Anticonvulsant Activity of Selected 1,2,4-Triazole-3-Thiol Derivatives

| Compound ID | Animal Model | ED50 (mg/kg) | Reference |

| 5-(3-chlorophenyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (3a) | Mouse maximal electroshock | 35.2 | [13] |

| 5-(4-chlorophenyl)-4-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (12a) | Mouse maximal electroshock | 80–108.9 | [13] |

| TP-10, TP-315, TP-427 (as per source) | 6 Hz test in mice | 2-3 times more potent than valproate | [17] |

Experimental Protocols: A Guide to Evaluation

To rigorously assess the biological significance of novel 1,2,4-triazole-3-thiol derivatives, standardized and validated experimental protocols are essential. The following section outlines key methodologies for evaluating their primary biological activities.

Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiols

A common and effective method for synthesizing the 1,2,4-triazole-3-thiol core involves the base-catalyzed intramolecular dehydrative cyclization of substituted thiosemicarbazides.[4]

Step-by-Step Methodology:

-

Synthesis of Thiosemicarbazides: React substituted hydrazides with the appropriate isothiocyanates in a suitable solvent.

-

Cyclization: The resulting thiosemicarbazide is then refluxed in an alkaline solution (e.g., NaOH) for several hours.[18]

-

Purification: The crude product is filtered, washed, and recrystallized from a suitable solvent like ethanol to yield the pure 4,5-disubstituted-1,2,4-triazole-3-thiol.[4]

Diagram 1: General Synthesis of 1,2,4-Triazole-3-thiols

Caption: Synthesis of 1,2,4-triazole-3-thiols.

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the specific bacteria (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Diagram 2: Workflow for MIC Determination

Caption: Workflow for MIC determination.

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole-3-thiol derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Diagram 3: Principle of the MTT Assay

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]

- 7. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 8. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. isres.org [isres.org]

- 11. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 15. Development of new chiral 1,2,4-triazole-3-thiones and 1,3,4-thiadiazoles with promising in vivo anticonvulsant activity targeting GABAergic system and voltage-gated sodium channels (VGSCs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Studies on the anticonvulsant activity of 4-alkyl-1,2,4-triazole-3-thiones and their effect on GABAergic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. derpharmachemica.com [derpharmachemica.com]

Unraveling the Thione-Thiol Tautomerism of 4-Substituted-5-isopropyl-1,2,4-triazole-3-thiol: A Comprehensive Analytical and Computational Guide

Structural Dynamics and the Causality of Tautomerism

The 1,2,4-triazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, agrochemicals, and materials science. When substituted at the C3 position with a sulfur atom, the molecule exhibits dynamic prototropic tautomerism, existing in an equilibrium between the 1,2,4-triazole-3-thiol (-SH) and 1,2,4-triazole-3-thione (=S) forms[1].

The introduction of a 5-isopropyl group and a 4-substitution (e.g., an aryl or alkyl group, as seen in compounds like 4-[4-(difluoromethoxy)phenyl]-5-isopropyl-1,2,4-triazole-3-thiol[2]) creates a highly specific steric and electronic environment. Understanding the exact tautomeric state of these derivatives is critical for drug development. The thione and thiol forms present entirely different hydrogen-bonding capabilities, dipole moments, and topological profiles to biological target receptors.

The Causality of Tautomeric Preference: Experimental evidence dictates that the thione form is the predominant species in the solid state and in polar solutions[3]. The causality behind this lies in dielectric solvation. The thione tautomer features a highly polarized N-H bond and a C=S double bond, resulting in a significantly larger dipole moment compared to the thiol form[1]. Polar solvents stabilize this charge separation via robust hydrogen-bonding networks, driving the equilibrium toward the thione state. Conversely, in the gas phase or in highly non-polar environments, the thiol form can become energetically competitive[3].

Analytical and computational workflow for resolving 1,2,4-triazole thione-thiol tautomerism.

Quantum Chemical Profiling (DFT)

Because the activation energy barrier for the prototropic shift between the nitrogen and sulfur atoms is relatively low, physically isolating the tautomers in solution is often impossible. Therefore, Density Functional Theory (DFT) is employed as a primary predictive tool to determine the intrinsic thermodynamic stability of each form[4].

Step-by-Step Computational Protocol

-

Model Construction: Build the 3D geometries of both the thione and thiol tautomers of the 4-substituted-5-isopropyl-1,2,4-triazole derivative using a molecular builder (e.g., GaussView).

-

Geometry Optimization: Execute geometry optimizations using the B3LYP functional paired with the 6-311++G(d,p) basis set[5]. Causality: The inclusion of diffuse (++) and polarization (d,p) functions is mandatory to accurately model the electron-rich sulfur atom and the highly delocalized π-system of the triazole ring[4].

-

Frequency Analysis: Run a vibrational frequency calculation at the same level of theory to confirm the optimized structures are true energy minima (characterized by the absence of imaginary frequencies) and to extract zero-point energy (ZPE) corrections.

-

Solvation Modeling: Apply a Polarizable Continuum Model (PCM) using water or DMSO to simulate the dielectric environment of biological assays, comparing these results against gas-phase calculations[6].

Table 1: Theoretical Quantum Chemical Parameters (DFT/B3LYP/6-311++G(d,p))

| Parameter | Thione Tautomer | Thiol Tautomer | Causality / Significance |

| Relative Energy (ΔE) | 0.00 kcal/mol (Most Stable) | +8.5 to +12.0 kcal/mol | Thione is thermodynamically preferred in polar media due to resonance stabilization[3]. |

| Dipole Moment (μ) | ~5.5 - 6.5 Debye | ~2.0 - 3.0 Debye | Higher polarity of the thione dictates its shorter retention time in reversed-phase HPLC[1]. |

| HOMO-LUMO Gap | ~4.1 eV | ~4.8 eV | A lower energy gap in the thione indicates higher polarizability and chemical reactivity[4]. |

Chromatographic and Mass Spectrometric Discrimination

While DFT provides the theoretical thermodynamic baseline, empirical validation requires an analytical technique capable of resolving the tautomers based on their distinct physicochemical properties before they interconvert.

Step-by-Step HPLC-ESI-TOF-MS Protocol

This protocol leverages the stark difference in polarity between the two forms. Because the thione is significantly more polar, it interacts less with a hydrophobic stationary phase[1].

-

Column Selection: Utilize a stable-bond C18 reversed-phase column (e.g., Zorbax SB-C18). Causality: Standard silica-based columns can cause severe peak tailing for sulfur-containing heterocycles; stable-bond end-capping prevents secondary interactions[7].

-

Mobile Phase Optimization: Employ a rapid isocratic elution profile (e.g., 60:40 Water/Acetonitrile with 0.1% Formic Acid). Rapid elution (within 6 minutes) is critical to outpace the kinetics of on-column tautomeric interconversion[7].

-

Ionization (ESI+): Utilize Electrospray Ionization in positive mode. The thione form readily protonates at the sulfur or nitrogen atom, yielding a robust

signal. -

Collision-Induced Dissociation (CID): Apply in-source CID. Causality: High-resolution Time-of-Flight (TOF) MS combined with CID provides distinct gas-phase fragmentation patterns. The thione form typically undergoes specific ring cleavages or loses

in a manner distinct from the thiol form, allowing for unambiguous discrimination[7].

Spectroscopic Validation (NMR & FT-IR)

A robust analytical workflow must be a self-validating system. While mass spectrometry confirms molecular weight, polarity, and fragmentation, it does not directly map the locus of the mobile proton. FT-IR and NMR spectroscopy serve as orthogonal validation tools; IR probes the vibrational modes of the bonds, while NMR probes the electronic shielding of the nuclei[5].

Step-by-Step Spectroscopic Protocols

FT-IR Analysis:

-

Prepare a KBr pellet of the solid 4-substituted-5-isopropyl-1,2,4-triazole-3-thiol sample. Causality: Analyzing the sample in the solid state locks the molecule into its preferred crystal lattice conformation, which is almost exclusively the thione form[6].

-

Scan the sample from 4000 to 400 cm⁻¹.

-

Diagnostic Check: Verify the absence of the weak S-H stretching band (typically found at ~2500-2600 cm⁻¹) and confirm the presence of a strong C=S stretching band (~1150-1200 cm⁻¹) alongside a broad N-H stretch (~3100 cm⁻¹)[7].

Multinuclear NMR Analysis:

-

Dissolve the sample in anhydrous DMSO-d6. Causality: The strong hydrogen-bonding capacity of DMSO significantly slows the rate of proton exchange between the nitrogen and sulfur atoms, allowing the NMR timescale to capture distinct signals for the tautomers rather than a time-averaged blur[5].

-

Acquire ¹H-NMR and ¹³C-NMR spectra at 298 K.

Table 2: Orthogonal Spectroscopic Markers for Tautomer Discrimination

| Analytical Method | Thione Marker (=S, N-H) | Thiol Marker (-SH, N=C) | Validation Logic |

| FT-IR Spectroscopy | N-H stretch (~3100 cm⁻¹)C=S stretch (~1150-1200 cm⁻¹) | S-H stretch (~2500-2600 cm⁻¹) | Direct observation of functional group vibrational modes confirms the locus of the proton[5]. |

| ¹H-NMR (DMSO-d6) | N-H proton (13.0–14.0 ppm) | S-H proton (1.1–2.0 ppm) | DMSO slows exchange; the extreme downfield shift confirms the proton is bound to the electronegative ring nitrogen[7]. |

| ¹³C-NMR (DMSO-d6) | C=S carbon (~167-169 ppm) | C-SH carbon (~150-155 ppm) | Severe deshielding of the C3 carbon confirms double-bond character to the sulfur atom[7]. |

References

Sources

- 1. jocpr.com [jocpr.com]

- 2. ZINC37326247 | ZINC Is Not Commercial - A database of commercially-available compounds [zinc12.docking.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

- 7. researchgate.net [researchgate.net]

Technical Safety & Handling Guide: 4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol

[1][2]

Executive Summary

4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol (CAS: 1038704-75-4 ) is a specialized heterocyclic building block utilized primarily in medicinal chemistry and agrochemical discovery.[1][2][3][4] Belonging to the class of 4,5-disubstituted-1,2,4-triazole-3-thiols, it serves as a critical scaffold for synthesizing bioactive agents, including antimicrobial, anti-inflammatory, and anticonvulsant compounds.[1][2]

This guide moves beyond standard Safety Data Sheet (SDS) parameters to provide a mechanistic understanding of the compound's hazards, stability profiles, and operational protocols. It is designed to empower researchers to handle this reagent with autonomy and scientific rigor.[1]

Chemical Identity & Physicochemical Characterization[1][2][5][6][7][8][9][10]

Understanding the structural behavior of this compound is prerequisite to safe handling.[2] The molecule exhibits thione-thiol tautomerism , a property that influences its solubility, reactivity, and detection.[1][2]

| Parameter | Specification |

| Chemical Name | 4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol |

| CAS Registry Number | 1038704-75-4 |

| Molecular Formula | C₉H₁₇N₃S |

| Molecular Weight | 199.32 g/mol |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Low solubility in water.[1][2][3] |

| pKa (Predicted) | ~6.5 (Thiol group acidity) |

| LogP (Predicted) | ~2.1 (Moderate Lipophilicity) |

Structural Dynamics

In solution, the compound exists in equilibrium between the thiol (–SH) and thione (=S) forms.[2] While the name suggests a thiol, the thione form often predominates in the solid state and in polar solvents.[2] This tautomerism is critical for nucleophilic substitution reactions where the sulfur atom acts as the nucleophile.[2]

Hazard Assessment & Toxicology

Rationale: The hazards associated with this compound are derived from its functional groups (triazole ring, free thiol) and established Structure-Activity Relationships (SAR) of homologous compounds.[2]

GHS Classification (derived from homologs)

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[2]

-

Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[2]

-

Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[2]

-

STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.[1][2][5]

Mechanistic Toxicology[1][2]

-

Thiol Reactivity: The free thiol/thione group is highly nucleophilic.[1] Upon contact with biological tissues, it can interact with disulfide bridges in keratin (skin/eye irritation) or metabolic enzymes.[2]

-

Triazole Ring: Nitrogen-rich heterocycles can act as weak bases.[1] Inhalation of dust triggers mucous membrane irritation via pH alteration and direct physical abrasion.[1]

-

Metabolic Fate: If ingested, 1,2,4-triazoles are often stable against rapid metabolic degradation, potentially leading to systemic accumulation if exposure is chronic.[2]

Synthesis & Origin Logic

Understanding the synthesis pathway aids in identifying potential impurities (e.g., unreacted hydrazides or isothiocyanates).[2] The standard synthesis involves the cyclization of a thiosemicarbazide intermediate.[2][6]

Figure 1: Synthetic pathway logic.[1][2] Impurities may include traces of Butyl Isothiocyanate (lachrymator) or Isobutyryl Hydrazide.[2]

Operational Safety Protocols

Engineering Controls

-

Primary Barrier: All open handling must occur within a certified chemical fume hood .[1] The "stench" characteristic of thiols, even if mild in high-MW derivatives, requires active ventilation (face velocity > 0.5 m/s).[2]

-

Dust Control: Use static-dissipative weighing boats to prevent aerosolization of the crystalline powder.[1]

Personal Protective Equipment (PPE) Matrix

| Body Part | Recommendation | Scientific Rationale |

| Hands | Nitrile Gloves (Double gloving recommended) | Thiols can permeate latex.[1][2] Nitrile provides superior resistance to organic sulfur compounds.[1] |

| Eyes | Chemical Safety Goggles | Standard safety glasses are insufficient against fine dusts that can dissolve in ocular fluid to form irritants.[1] |

| Respiratory | N95/P100 (if outside hood) | Required only if engineering controls fail.[2] Protects against particulate inhalation (H335).[2] |

Emergency Response Architecture

This protocol uses a self-validating logic: Identify -> Isolate -> Neutralize .[1][2]

Figure 2: Emergency response decision tree. Note the specific instruction to avoid ethanol on skin, as it acts as a permeation enhancer for lipophilic thiols.[2]

Firefighting Measures

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic and oxidation-sensitive.[1][2] Store under Inert Gas (Argon/Nitrogen) to prevent the formation of disulfides (dimerization) which degrades purity.[2]

-

Incompatibilities: Strong oxidizing agents (peroxides, permanganates), acid chlorides, and anhydrides.[2]

References

-

BLD Pharm. (n.d.).[2] 4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol Product Page. Retrieved from

-

Leyan Reagents. (n.d.).[2] Product 1426665: 4-Butyl-5-isopropyl-4h-1,2,4-triazole-3-thiol.[1][2][4] Retrieved from

-

PubChem. (n.d.).[2][7] 1,2,4-Triazole-3-thiol Compound Summary. (General class toxicology). Retrieved from [2]

-

MDPI. (2004).[2] Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Retrieved from [2]

Sources

- 1. 38942-56-2|4-Cyclohexyl-5-methyl-4H-1,2,4-triazole-3-thiol|BLD Pharm [bldpharm.com]

- 2. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 3. 1038328-99-2|5-(Propan-2-yl)-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol|BLD Pharm [bldpharm.com]

- 4. 5-异丙基-4-丙基-4H-1,2,4-三唑-3-硫醇 | 5-Isopropyl-4-propyl-4h-1,2,4-triaz | 603981-94-8 - 乐研试剂 [leyan.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl- | C9H8ClN3S | CID 736519 - PubChem [pubchem.ncbi.nlm.nih.gov]

Comparative Technical Guide: 4-Butyl vs. 4-Phenyl 1,2,4-Triazole-3-Thiols

[1]

Executive Analysis

The 1,2,4-triazole-3-thiol scaffold represents a privileged structure in both materials science and medicinal chemistry.[1] Its dual functionality—offering a soft sulfur donor for metal coordination and a nitrogen-rich core for hydrogen bonding—makes it versatile.

This guide analyzes the critical divergence between two N4-substituted variants:

-

4-Butyl-4H-1,2,4-triazole-3-thiol (4-Bu-Trz): Characterized by a flexible, hydrophobic alkyl chain.[1]

-

4-Phenyl-4H-1,2,4-triazole-3-thiol (4-Ph-Trz): Characterized by a rigid, electron-withdrawing aromatic ring.[1]

The selection between these two is rarely arbitrary; it dictates the electronic density of the thione/thiol group, the packing efficiency on metal surfaces (SAMs), and the ADME properties in biological systems.

Chemical & Physical Profile

The core distinction lies in the electronic and steric effects exerted by the substituent at the N4 position.

Comparative Properties Table

| Feature | 4-Butyl-1,2,4-triazole-3-thiol | 4-Phenyl-1,2,4-triazole-3-thiol |

| Molecular Formula | C₆H₁₁N₃S | C₈H₇N₃S |

| Molecular Weight | 157.24 g/mol | 177.23 g/mol |

| Physical State | White/Off-white solid | White crystalline powder |

| Melting Point | ~165–170 °C (Derivative dependent) | 196–199 °C [1] |

| Electronic Effect | Inductive (+I): Alkyl group donates electron density, slightly increasing basicity of the ring.[1] | Mesomeric (-M) / Inductive (-I): Phenyl ring withdraws density, increasing acidity of the thiol proton.[1] |

| Solubility | Soluble in alcohols, DMSO; Mod. soluble in non-polar organic solvents. | Soluble in DMSO, DMF, hot ethanol; Poor water solubility.[1] |

| LogP (Est.) | ~1.3 – 1.6 | ~1.5 – 1.9 |

| Adsorption Mode | Physisorption: Hydrophobic tail exclusion ("Fence" effect).[1] | Chemisorption: |

Tautomerism: The Thione-Thiol Equilibrium[2]

Both compounds exist in a tautomeric equilibrium between the thione (NH/C=S) and thiol (N/C-SH) forms.[1]

-

Solid State/Solution: The thione form is predominantly favored due to the stabilization energy of the thioamide resonance.

-

Metal Interaction: Upon coordination with soft metals (Cu, Fe, Ag), the equilibrium shifts to the thiolate form (deprotonated thiol), forming strong M-S

-bonds.[1]

Synthesis Protocols

The synthesis of these compounds relies on the cyclization of thiosemicarbazide intermediates. The choice of starting material (Isothiocyanate vs. Hydrazide) dictates the N4 substituent.

Reaction Pathway Visualization[1]

Caption: General synthetic workflow. The N4 substituent is introduced via the isothiocyanate precursor.

Detailed Experimental Procedures

Protocol A: Synthesis of 4-Phenyl-1,2,4-triazole-3-thiol (4-Ph-Trz)

Mechanism: Nucleophilic attack of hydrazine on the isothiocyanate carbon, followed by base-mediated dehydration.

-

Reagents: Phenyl isothiocyanate (10 mmol), Hydrazine hydrate (12 mmol), Ethanol (30 mL), NaOH (2N).[1]

-

Formation of Thiosemicarbazide:

-

Dissolve phenyl isothiocyanate in absolute ethanol.

-

Add hydrazine hydrate dropwise at 0°C.

-

Stir at room temperature for 2 hours. A white precipitate (4-phenylthiosemicarbazide) forms.[1]

-

-

Cyclization:

-

Suspend the intermediate in 20 mL of 2N NaOH solution.

-

Reflux for 4–6 hours.[2] The solid will dissolve as the triazole salt forms.

-

-

Isolation:

-

Cool the mixture to room temperature.

-

Filter to remove insoluble impurities.

-

Acidify the filtrate with 2N HCl to pH 5–6.

-

Collect the white precipitate by filtration.

-

Purification: Recrystallize from Ethanol/Water (1:1).[1]

-

Yield: Typically 70–80%.

-

Protocol B: Synthesis of 4-Butyl-1,2,4-triazole-3-thiol (4-Bu-Trz)

Causality: The use of formylhydrazine is critical here to provide the C5 proton (unsubstituted C5 position) if the target is the simple 4-butyl-3-thiol. If a C5-substituent is desired, use the corresponding acid hydrazide (e.g., acetylhydrazine).[1]

-

Reagents: n-Butyl isothiocyanate (10 mmol), Formylhydrazine (10 mmol), Ethanol, NaOH.[1]

-

Procedure:

-

Mix formylhydrazine and n-butyl isothiocyanate in ethanol (30 mL).

-

Reflux for 1 hour to ensure formation of the acyl-thiosemicarbazide.

-

Add 10 mL of 4N NaOH directly to the reaction vessel.

-

Reflux for an additional 4 hours.

-

Workup: Evaporate ethanol, dilute with water, and acidify with HCl.

-

Purification: Recrystallization from Ethyl Acetate/Hexane.

-

Functional Applications & Comparative Analysis

Corrosion Inhibition (Materials Science)

This is the primary industrial application for both compounds. They act as Mixed-Type Inhibitors , retarding both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[1]

-

4-Phenyl (4-Ph-Trz):

-

Mechanism: Adsorbs flat (planar) onto the metal surface.[1] The

-electrons of the phenyl ring interact with the metal d-orbitals ( -

Efficiency: Superior at lower concentrations due to the high surface coverage per molecule (planar geometry).[1]

-

Synergy: Highly synergistic with halide ions (I⁻), which bridge the metal and the cationic form of the inhibitor [2].

-

-

4-Butyl (4-Bu-Trz):

-

Mechanism: Adsorbs via the S/N atoms, with the butyl chain protruding away from the surface.

-

Effect: Creates a hydrophobic barrier that repels water/ions.

-

Limitation: At high concentrations, steric hindrance between flexible butyl chains can prevent the formation of a compact monolayer compared to the rigid phenyl stacking.

-

Caption: Comparative adsorption models. Phenyl maximizes electronic contact; Butyl maximizes hydrophobic exclusion.

Medicinal Chemistry (Drug Discovery)

-

4-Phenyl: Often used when the target binding pocket contains aromatic residues (Phe, Tyr, Trp) to exploit

- -

4-Butyl: Used to probe hydrophobic pockets . The flexibility allows the chain to adopt conformations that fit into narrow lipophilic channels. It also increases membrane permeability (LogP modulation) without adding significant molecular weight.[1]

Experimental Workflows

Corrosion Testing Workflow (Electrochemical Impedance Spectroscopy)

-

Preparation: Polish mild steel coupons (SiC paper 600–1200 grit).[1] Degrease with acetone.

-

Electrolyte: 1M HCl or 0.5M H₂SO₄.

-

Setup: Three-electrode cell (Working: Steel; Counter: Pt; Ref: Ag/AgCl).

-

OCP: Monitor Open Circuit Potential for 30 mins until stable.

-

EIS Measurement:

Antimicrobial Screening (MIC Determination)[1]

-

Stock Solution: Dissolve compounds in DMSO (1 mg/mL).

-

Media: Mueller-Hinton Broth.

-

Inoculum: Adjust bacterial suspension (e.g., S. aureus, E. coli) to

CFU/mL. -

Microdilution:

-

Use 96-well plates.

-

Serial 2-fold dilutions of the test compound.

-

Add bacterial suspension.

-

-

Incubation: 37°C for 24 hours.

-

Readout: Lowest concentration with no visible turbidity is the MIC.

References

-

ChemicalBook. (2026).[1][3] 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Properties and Melting Point. Link

-

Salhi, R. et al. (2020).[1] Synthesis and evaluation of 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as Corrosion Inhibitor for Mild Steel in 0.5M H2SO4 and its synergistic effect with potassium iodide. University of Batna 2. Link

-

BenchChem. (2025).[1][4][5] Comparison of the corrosion inhibition efficiency of different triazole derivatives. Link

-

MDPI. (2004).[1] Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. Link

-

Sigma-Aldrich. (2025).[1] 4-Phenyl-4H-1,2,4-triazole-3-thiol Product Sheet. Link

Methodological & Application

Application Note: Scalable Synthesis of 4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol

Executive Summary & Scientific Rationale

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in antifungal (e.g., Fluconazole analogs), anticancer, and anti-inflammatory agents. This protocol details the regioselective synthesis of 4-Butyl-5-isopropyl-4H-1,2,4-triazole-3-thiol .

Synthetic Strategy

The synthesis exploits the differing nucleophilicity of the hydrazinecarbothioamide intermediate under pH-controlled conditions. While acidic cyclization favors the formation of 1,3,4-thiadiazoles (via sulfur attack), basic conditions are strictly employed here to drive the nitrogen nucleophilic attack, ensuring the exclusive formation of the 1,2,4-triazole ring.[1]

Target Molecule Analysis:

-

Position 4 (

): Butyl group (Derived from n-Butyl isothiocyanate). -

Position 5 (

): Isopropyl group (Derived from Isobutyric acid hydrazide). -

Position 3 (

): Thiol/Thione functionality (Derived from the isothiocyanate carbon).[2]

Reaction Scheme & Logic

The synthesis proceeds via a two-step "one-pot" equivalent or stepwise isolation sequence. The core logic involves the addition of a primary hydrazide to an isothiocyanate, followed by base-catalyzed dehydrative cyclization.

Figure 1: Synthetic pathway illustrating the assembly of the thiosemicarbazide intermediate and subsequent cyclization.

Materials & Reagents

| Reagent | CAS No. (Example) | Role | Equivalence |

| Isobutyric acid hydrazide | 3619-17-8 | Core Scaffold ( | 1.0 eq |

| n-Butyl isothiocyanate | 592-82-5 | Reagent ( | 1.1 eq |

| Ethanol (Absolute) | 64-17-5 | Solvent (Step 1) | 10-15 Vol |

| Sodium Hydroxide (2N) | 1310-73-2 | Cyclization Catalyst | 5-10 Vol |

| Hydrochloric Acid (37%) | 7647-01-0 | Precipitation/Workup | As needed |

Detailed Experimental Protocol

Phase 1: Formation of Acylthiosemicarbazide Intermediate

Objective: To couple the hydrazide and isothiocyanate to form the open-chain precursor.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Charge the RBF with Isobutyric acid hydrazide (10.0 mmol) and dissolve in Absolute Ethanol (30 mL). Ensure complete dissolution; mild heating (40 °C) may be used if necessary.

-

Addition: Add n-Butyl isothiocyanate (11.0 mmol, 1.1 eq) dropwise to the stirring solution over 5 minutes.

-

Note: A slight exotherm may be observed.

-

-

Reaction: Heat the mixture to reflux (78 °C) for 4–6 hours.

-

Monitoring: Monitor by TLC (Mobile Phase: CHCl₃:MeOH 9:1). The starting hydrazide spot should disappear, and a less polar thiosemicarbazide spot should appear.

-

-

Isolation (Optional but Recommended):

-

Cool the reaction mixture to room temperature (RT) and then to 0–5 °C in an ice bath.

-

The intermediate, N-butyl-2-isobutyrylhydrazine-1-carbothioamide, typically precipitates as a white solid.

-

Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

-

Checkpoint: If no precipitate forms, concentrate the solvent to 50% volume and cool again.

-

Phase 2: Base-Catalyzed Cyclization

Objective: To effect intramolecular dehydration and ring closure.

-

Resuspension: Transfer the dried intermediate (or the crude reaction residue if skipping isolation) into a clean RBF.

-

Basification: Add 2N aqueous NaOH (20 mL).

-

Stoichiometry: Ensure at least 2-3 equivalents of base relative to the starting hydrazide to maintain high pH (~12-14).

-

-

Cyclization: Heat the suspension to reflux (100 °C) for 4 hours.

-

Observation: The solid starting material should dissolve as the reaction progresses, forming a clear or slightly yellow homogeneous solution (thiolate salt formation).

-

-

Workup:

-

Cool the solution to RT.

-

Filter the solution through a Celite pad if any insoluble impurities remain.

-

Acidification: Place the filtrate in an ice bath. Slowly add conc. HCl dropwise with vigorous stirring until the pH reaches 4–5.

-

Caution:

or mercaptan-like odors may be faint, but strong evolution indicates decomposition; keep temperature low. -

The target triazole-3-thiol will precipitate as a white to off-white solid.

-

-

Purification:

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. The reaction is a nucleophilic acyl substitution followed by dehydration.

-

Deprotonation: The base (NaOH) deprotonates the hydrazine nitrogen (

or -

Nucleophilic Attack: The nitrogen atom attached to the thiocarbonyl group attacks the carbonyl carbon of the isobutyryl moiety.

-

Elimination: The resulting tetrahedral intermediate collapses, expelling a hydroxide ion (eventually forming water) to aromatize the system into the 1,2,4-triazole ring.

Figure 2: Mechanism of base-catalyzed cyclodehydration favoring the 1,2,4-triazole pathway.[7][8][9]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete reaction or solubility issues. | Increase reflux time; ensure Ethanol is anhydrous. Verify isothiocyanate quality (they can hydrolyze). |

| Product is Oily/Sticky | Impurities or solvent retention. | Triturate the oil with cold diethyl ether or hexanes to induce crystallization. |

| Formation of Thiadiazole | pH was too low (Acidic contamination). | Ensure the cyclization step is strongly basic (pH > 12). Avoid acid catalysts. |

| Low Yield in Step 2 | Incomplete precipitation. | The thiol is acidic ( |

Characterization (Expected Data)

-

Appearance: White crystalline solid.

-

Solubility: Soluble in DMSO, DMF, Methanol; insoluble in water (neutral form).

-

IR (KBr):

- : ~3100–3200 cm⁻¹ (Broad).

- : ~1590–1610 cm⁻¹.

- : ~1250–1300 cm⁻¹ (Thione character).

-

¹H NMR (DMSO-d₆, 400 MHz):

- 13.5–13.8 (s, 1H, -SH/NH, exchangeable).

- 3.8–4.0 (t, 2H, N-CH₂ -C₃H₇).

- 2.9–3.1 (sept, 1H, CH of isopropyl).

- 1.1–1.3 (d, 6H, Isopropyl methyls).

- 0.9 (t, 3H, Butyl terminal methyl).

References

-

Nadeem, H. et al. (2013).[10] Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology.

-

BenchChem. (2025).[1][3] Troubleshooting guide for the cyclization of thiosemicarbazides.

-

Sabale, P. M.[5] & Mehta, P. (2013). Synthesis, Antibacterial and Antifungal Activity of Novel 4-Amino-Substituted-1,2,4-Triazole-3-Thiol Derivatives. Indian Journal of Heterocyclic Chemistry.

-

Hasan, A. et al. (2011). Synthesis, Characterization and Antifungal Activity of Some 5-Substituted 4-Amino-1,2,4-triazole-3-thiols. Asian Journal of Chemistry.

- Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bu.edu.eg [bu.edu.eg]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, Characterization, Molecular docking of some Hydrazone derived from Isobutyric acid | IAR Journal of Clinical & Medical Biochemistry [iarconsortium.org]

- 5. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class [mdpi.com]

- 7. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

Application Note: Optimized Cyclization Protocol for 4-Butyl-1,2,4-triazole-3-thiol Derivatives

Executive Summary

The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry, widely utilized in the development of antimicrobial, antifungal, and anti-inflammatory agents. The specific introduction of an n-butyl group at the N4 position significantly enhances the molecule's lipophilicity, which has been empirically correlated with superior target binding and in vivo efficacy compared to standard therapeutics[4].

This application note provides a comprehensive, self-validating protocol for the synthesis of 4-butyl-5-substituted-4H-1,2,4-triazole-3-thiol derivatives. By detailing the mechanistic causality behind solvent selection, alkaline cyclization, and precise pH control, this guide ensures high-yield, reproducible results for drug development professionals.

Mechanistic Rationale & Workflow

The synthesis of 4-butyl-1,2,4-triazole-3-thiols is achieved via a two-phase process: the formation of a thiosemicarbazide intermediate, followed by an intramolecular dehydrative cyclization [1].

-

Addition Phase: An acyl hydrazide reacts with n-butyl isothiocyanate in absolute ethanol. Ethanol is specifically chosen because both starting materials are highly soluble at reflux, whereas the resulting 1-acyl-4-butylthiosemicarbazide has lower solubility and precipitates upon cooling. This phase separation drives the reaction equilibrium forward and simplifies intermediate isolation.

-

Cyclization Phase: The intermediate is subjected to an alkaline medium (typically 5% NaOH). The base deprotonates the nitrogen atoms, dramatically increasing the nucleophilicity of the N4 nitrogen (bearing the butyl group). This facilitates an intramolecular nucleophilic attack on the C5 carbonyl carbon. Subsequent dehydration yields the triazole ring [1].

-

Protonation Phase: The product initially exists as a water-soluble sodium thiolate salt. Controlled acidification is required to precipitate the final neutral thiol (or its thione tautomer) [2].

Figure 1: Synthetic workflow for 4-butyl-1,2,4-triazole-3-thiol derivatives.

Experimental Protocol

Phase 1: Synthesis of 1-Acyl-4-butylthiosemicarbazide

This step generates the necessary linear precursor for ring closure.

-

Preparation: In a 250 mL round-bottom flask, suspend the appropriate acyl hydrazide (0.05 mol) in 50 mL of absolute ethanol.

-

Addition: Place the flask in an ice bath to control initial exotherms. Add n-butyl isothiocyanate (0.05 mol) dropwise over 10 minutes under continuous magnetic stirring.

-

Reflux: Remove the ice bath, attach a reflux condenser, and heat the mixture to reflux (approx. 78 °C) for 4–5 hours.

-

Isolation: Allow the reaction mixture to cool to room temperature, then chill in an ice bath for 1 hour. A white to off-white crystalline solid will separate out.

-

Purification: Filter the precipitate under vacuum, wash with 10 mL of cold absolute ethanol to remove unreacted isothiocyanate, and dry in a desiccator.

Phase 2: Base-Catalyzed Intramolecular Cyclization

This step forces the ring closure through nucleophilic attack.

-

Suspension: Transfer the synthesized 1-acyl-4-butylthiosemicarbazide (0.02 mol) into a clean 250 mL round-bottom flask.

-

Alkaline Medium: Add 50 mL of a 5% (w/v) aqueous Sodium Hydroxide (NaOH) solution [2].

-

Reflux & Validation: Heat the suspension to reflux for 3 hours.

-

Self-Validating Observation: As the cyclization progresses, the insoluble thiosemicarbazide suspension will gradually transition into a completely clear solution. This visual cue confirms the successful formation of the water-soluble sodium thiolate salt of the triazole. If the solution remains cloudy after 3 hours, the cyclization is incomplete.

-

-

Clarification: Once clear, cool the solution to room temperature. Add 1 g of activated charcoal, stir for 10 minutes, and filter through a Celite pad to remove any trace organic impurities [2].

Phase 3: Controlled Acidification and Recovery

This step recovers the neutral product from the aqueous phase.

-

Cooling: Place the clarified filtrate in an ice bath and cool to 0–5 °C.

-

Acidification (Critical Step): Add dilute Hydrochloric Acid (1N HCl) dropwise under vigorous stirring until the pH of the solution reaches exactly 5 to 6 [2].

-

Causality for pH 5-6: The pKa of the triazole thiol/thione tautomer is typically around 7.5. Adjusting the pH to 5-6 ensures the thiolate is fully protonated to the neutral, water-insoluble thiol, maximizing precipitation. Dropping the pH below 3 will protonate the basic nitrogen atoms of the triazole ring, forming a water-soluble hydrochloride salt, which will drastically reduce your isolated yield.

-

-

Harvesting: Filter the resulting solid crystalline product under vacuum. Wash thoroughly with distilled water to remove residual NaCl.

-

Recrystallization: Recrystallize the crude product from dilute ethanol to obtain the pure 4-butyl-5-substituted-4H-1,2,4-triazole-3-thiol.

Quantitative Data & Analytical Characterization

The nature of the R-group at the 5-position (derived from the starting acyl hydrazide) influences the cyclization efficiency. Electron-withdrawing groups or heteroaromatic rings (e.g., pyridine) often result in higher yields due to favorable stereoelectronic effects that stabilize the transition state during cyclization [3].

| R-Group (Position 5) | Reflux Time (Phase 2) | Expected Yield (%) | IR: ν(C=N) / ν(C=C) | IR: ν(S-H) | 1H NMR: S-H / N-H (ppm) |

| Phenyl | 3.0 hours | 78 - 82% | 1580 - 1600 cm⁻¹ | ~2750 cm⁻¹ | 13.2 - 13.8 (br s, 1H) |

| 4-Nitrophenyl | 2.5 hours | 85 - 88% | 1595 - 1610 cm⁻¹ | ~2760 cm⁻¹ | 13.5 - 14.0 (br s, 1H) |

| Pyridin-2-yl | 2.0 hours | 92 - 94% | 1585 - 1590 cm⁻¹ | ~2773 cm⁻¹ | 13.8 - 14.2 (br s, 1H) |

| Methyl (Aliphatic) | 4.0 hours | 65 - 70% | 1560 - 1580 cm⁻¹ | ~2740 cm⁻¹ | 12.8 - 13.2 (br s, 1H) |

Note: The presence of the thiol proton in 1H NMR (typically >13 ppm in DMSO-d6) and the weak S-H stretching band in FT-IR (~2750 cm⁻¹) confirm the success of the cyclization and the existence of the compound in a thiol-thione tautomeric equilibrium.

References

-

Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents Source: niscpr.res.in URL:[Link]

-

Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles Source: derpharmachemica.com URL:[Link]

-

Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives Source: nih.gov URL:[Link]

Reaction of isobutyric acid hydrazide with butyl isothiocyanate

Application Note: Strategic Synthesis of 1-Isobutyryl-4-butylthiosemicarbazide & Triazole Cyclization Pathways

Executive Summary

This guide details the protocol for the nucleophilic addition of isobutyric acid hydrazide to butyl isothiocyanate . This reaction is the critical entry point for synthesizing 1,2,4-triazole-3-thiones, a privileged scaffold in medicinal chemistry known for antifungal, antitubercular, and antimicrobial properties.

Unlike simple amide couplings, this reaction involves the formation of a thiosemicarbazide intermediate, which serves as a versatile "chemical hinge." Depending on downstream conditions (acidic vs. basic), this intermediate can be cyclized into varying tautomeric heterocycles. This note provides a self-validating protocol for the high-yield synthesis of the linear thiosemicarbazide and its subsequent cyclization, tailored for drug development workflows.

Mechanistic Insight & Pathway Visualization

The reaction proceeds via the nucleophilic attack of the terminal amino group (

Key Chemical Challenges:

-

Regioselectivity: The

-nitrogen (adjacent to carbonyl) is less nucleophilic due to resonance withdrawal; however, steric hindrance at the -

Tautomerization: The product exists in equilibrium between thione and thiol forms, complicating NMR analysis in polar solvents.

Figure 1: Reaction Pathway & Cyclization Logic

Caption: Stepwise conversion of hydrazide and isothiocyanate to thiosemicarbazide, followed by base-catalyzed cyclization to the bioactive triazole scaffold.

Experimental Protocols

Protocol A: Synthesis of 1-Isobutyryl-4-butylthiosemicarbazide

Target: Formation of the linear intermediate.

Reagents & Materials:

-

Isobutyric acid hydrazide (

) -

Butyl isothiocyanate (

, -

Solvent: Absolute Ethanol (EtOH)[1]

-